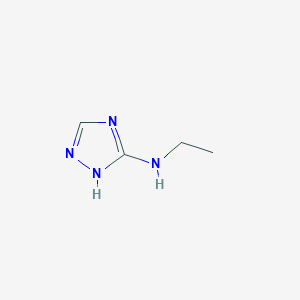

N-ethyl-1H-1,2,4-triazol-5-amine

Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Modern Chemical Sciences

The 1,2,4-triazole nucleus, a five-membered ring with three nitrogen atoms and two carbon atoms, is a structural feature in a vast array of functional molecules. nih.gov Its prominence stems from its unique electronic characteristics, including its aromaticity, dipole character, and ability to participate in hydrogen bonding, which allows for potent and specific interactions with biological targets. ambeed.com This has led to the development of numerous drugs with a 1,2,4-triazole core that exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov

In the realm of medicine, well-known antifungal agents like fluconazole (B54011) and itraconazole (B105839) are built around the 1,2,4-triazole scaffold. granulesindia.com Furthermore, this versatile ring system is a key component in antiviral medications and has been investigated for its potential in treating a variety of other diseases. nih.gov Beyond medicine, 1,2,4-triazole derivatives are utilized in agriculture as fungicides and herbicides, showcasing the broad applicability of this heterocyclic system. nih.gov The stability of the triazole ring and the potential for substitution at various positions allow for the fine-tuning of a compound's physicochemical properties and biological effects.

Academic Context and Research Landscape of N-ethyl-1H-1,2,4-triazol-5-amine Derivatives

While specific research on this compound is not extensively published, the academic landscape for its derivatives can be inferred from the broader research on N-alkylated and 5-amino-substituted 1,2,4-triazoles. The introduction of an ethyl group at the N1 position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. The 5-amino group serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse libraries of compounds for screening. researchgate.net

Research on related 1-alkyl-5-amino-1,2,4-triazoles has focused on the development of novel bioactive agents. For instance, the synthesis of various 1-alkyl-5-amino-1H-1,2,4-triazoles has been pursued to explore their potential as scaffolds for new pharmaceuticals. researchgate.net The amino group can be readily converted into other functional groups or used as a point of attachment for larger molecular fragments, leading to the synthesis of fused heterocyclic systems with potentially enhanced biological activities. The general synthetic strategies often involve the cyclization of guanidine (B92328) derivatives or the modification of pre-formed triazole rings. researchgate.netresearchgate.net

Given the known activities of the 1,2,4-triazole class, research involving this compound would likely focus on the synthesis of new derivatives and their evaluation for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The ethyl group provides a specific modification that could lead to unique structure-activity relationships when compared to other N-substituted triazoles.

Scope and Research Focus of the Outline

This article provides a detailed overview of this compound, a specific compound within the broader class of 1,2,4-triazoles. The scope is strictly limited to the chemical nature of this compound and its context within heterocyclic chemistry research. The primary focus is on the established significance of the 1,2,4-triazole scaffold and the potential research avenues for this compound and its derivatives, based on the known chemistry of this compound class. This analysis will not extend to dosage, administration, or safety profiles, adhering strictly to a scientific and academic examination of the compound.

Chemical Compound Data

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 58661-94-2 | ambeed.combldpharm.com |

| Molecular Formula | C4H8N4 | bldpharm.com |

| Molecular Weight | 112.14 g/mol | - |

| Alternate Name | 1-Ethyl-5-amino-1H-1,2,4-triazole | researchgate.net |

| Hydrochloride Salt Property | Value | Source |

| Compound Name | This compound hydrochloride | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | Not explicitly found | - |

| Molecular Formula | C4H9ClN4 | sigmaaldrich.com |

| Molecular Weight | 148.59 g/mol | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H2,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSSJGIUWDEDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Routes for N Ethyl 1h 1,2,4 Triazol 5 Amine

Classical Synthetic Approaches to 1,2,4-Triazol-5-amines

Traditional methods for constructing the 1,2,4-triazole (B32235) core often involve the cyclization of linear precursors that contain the necessary nitrogen and carbon atoms. These foundational routes remain valuable for their reliability and the accessibility of starting materials.

The condensation of hydrazides with amidines or their derivatives is a fundamental approach to forming the 1,2,4-triazole ring. This pathway involves the formation of an N-acylamidrazone intermediate, which subsequently undergoes cyclodehydration to yield the aromatic triazole ring. A general and practical method involves an I2-catalyzed cycloaddition of N-functionalized amidines with hydrazones, which are readily derived from hydrazides. bohrium.comresearchgate.net This strategy is noted for its use of an inexpensive catalyst and readily available starting materials, offering moderate to good yields across a broad scope of substrates. bohrium.com

Another variation employs the reaction of hydrazines with various CNC bielectrophiles. nih.gov For instance, a highly regioselective one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org The synthesis of the target N-ethyl-1H-1,2,4-triazol-5-amine via this route would conceptually involve the selection of an appropriately substituted N-ethylamidine to react with a suitable hydrazide derivative.

A widely used method for synthesizing 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the use of thiosemicarbazide (B42300) intermediates. nih.gov The synthesis begins with the reaction of a benzohydrazide (B10538) with an aryl isothiocyanate in ethanol (B145695) to produce a 1-carbonyl-4-aryl-thiosemicarbazide. nih.gov This linear precursor is then cyclized under basic conditions, typically by refluxing in aqueous sodium hydroxide (B78521), to yield the corresponding 1,2,4-triazole-3-thione. nih.govnih.gov The formation of the thione tautomer is confirmed by the disappearance of the C=O stretching band and the appearance of C=N and C=S absorption bands in IR spectra. nih.gov

The utility of thiosemicarbazides as precursors is extensive, as their reactions with compounds containing C=O and C=N groups are a primary method for preparing various biologically active heterocycles, including 1,2,4-triazoles. researchgate.net The synthesis of 5-furan-2-yl-4H- nih.govmdpi.comrsc.orgtriazole-3-thiol, for example, is achieved by the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide, followed by acidification. mdpi.com This highlights the adaptability of the thiosemicarbazide route for incorporating various substituents onto the triazole ring.

A notable pathway for synthesizing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the use of aminoguanidine (B1677879) and succinic anhydride (B1165640) as key starting materials. rsc.orgcsic.es Two complementary strategies have been developed, with the choice depending on the nucleophilicity of the amine used for N-substitution. rsc.orgcsic.es

In the first pathway, which is effective for more nucleophilic aliphatic amines (such as ethylamine), succinic anhydride is first reacted with aminoguanidine hydrochloride to form N-guanidinosuccinimide. nih.govrsc.org This intermediate then reacts with the amine (e.g., ethylamine) in a process involving the nucleophilic opening of the succinimide (B58015) ring, followed by recyclization to form the 1,2,4-triazole ring. rsc.orgcsic.es This method would be a direct approach to synthesizing a precursor to the target N-ethyl substituted compound.

For less nucleophilic amines, such as aromatic amines, this approach is less effective. rsc.orgcsic.es An alternative pathway is therefore employed where N-arylsuccinimides are prepared first, which then react with aminoguanidine hydrochloride under microwave irradiation to form the desired product. rsc.orgcsic.es

Modern and Catalytic Synthesis of this compound and Related Scaffolds

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for constructing heterocyclic scaffolds like 1,2,4-triazoles. These modern techniques often feature improved reaction times, higher yields, and simplified purification processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgacs.org This technique significantly reduces reaction times, often from hours to minutes, while frequently improving yields and product purity. rsc.orglew.ro

Microwave irradiation has been successfully applied to several of the classical synthetic routes. For example, the reaction of N-guanidinosuccinimide with amines to form N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides is effectively carried out under microwave irradiation. mdpi.comrsc.org Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the N-acylation of amide derivatives followed by reaction with hydrazine (B178648) hydrochlorides is also enhanced by microwave conditions. rsc.org A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides proceeds via triflic anhydride activation followed by a microwave-induced cyclodehydration step. acs.org The optimization of these reactions often involves adjusting temperature, reaction time, and the equivalents of reagents to maximize yield, as demonstrated in the synthesis of aminotriazoles from N-guanidinophthalimide. nih.gov

| Entry | Piperidine (equiv) | Temperature (°C) | Time (min) | Additive | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | 160 | 30 | None | 18 |

| 2 | 2 | 160 | 30 | None | 40 |

| 3 | 2 | 160 | 60 | None | 33 |

| 4 | 4 | 160 | 30 | None | 33 |

| 5 | 1 | 160 | 30 | None | 39 |

| 6 | 1.5 | 160 | 30 | DMAP | 50 |

| 7 | 1.2 | 120 | 30 | DMAP | 50 |

| 8 | 1.2 | 120 | 30 | DIPEA | 48 |

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. researchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

A robust one-pot, three-component reaction has been developed for the parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov This method is based on the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines using standard peptide coupling reagents under mild conditions. nih.gov Another multicomponent process enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. acs.org

Furthermore, an efficient one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been achieved starting from secondary amides and hydrazides. acs.org The reaction is initiated by activating the secondary amide with triflic anhydride, which facilitates the addition of the hydrazide. The resulting intermediate is then cyclized to the triazole product using microwave irradiation, effectively combining modern synthetic techniques for a highly efficient process. acs.org These MCRs offer a powerful and versatile platform for creating large libraries of substituted triazoles for various applications. nih.gov

| Method | Key Starting Materials | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Amidine/Hydrazone Cyclization | N-Functionalized Amidines, Hydrazones | - | 3,4,5-Trisubstituted 1,2,4-Triazoles | bohrium.com |

| Thiosemicarbazide Cyclization | Hydrazides, Isothiocyanates | Thiosemicarbazide | 4,5-Disubstituted 1,2,4-Triazole-3-thiones | nih.gov |

| Aminoguanidine Route | Aminoguanidine, Succinic Anhydride, Amines | N-Guanidinosuccinimide | N-Substituted Aminotriazole Propanamides | nih.govrsc.org |

| One-Pot MCR | Amidines, Carboxylic Acids, Hydrazines | N-Acylamidine | 1,3,5-Trisubstituted 1,2,4-Triazoles | nih.gov |

| Microwave-Assisted One-Pot | Secondary Amides, Hydrazides | N-Acylamidrazone Precursor | 3,4,5-Trisubstituted 1,2,4-Triazoles | acs.org |

Tandem Cycloaddition Reactions in Triazole Synthesis

A notable approach involves a [3+2] cycloaddition reaction. For instance, a mechanochemical copper-catalyzed reaction of azinium-N-imines with nitriles has been developed for the synthesis of 1,2,4-triazole derivatives under solvent-free conditions. researchgate.net Another strategy utilizes the reaction of N,N-dialkylhydrazones and nitriles, which proceeds via a formal [3+2] cycloaddition to generate multi-substituted N-alkyl-triazoles in high yields. scribd.com This method's utility is enhanced by its applicability to a range of hydrazones and nitriles. scribd.com

Furthermore, a photochemical multi-component reaction provides a mild route to 1,2,4-triazoles. rsc.org This process involves the photoexcitation of azodicarboxylates to a triplet state, which then reacts with diazoalkanes to form an azomethine ylide. This ylide subsequently undergoes a dipolar cycloaddition with a nitrile to yield the 1,2,4-triazole core. rsc.org The reaction demonstrates a broad substrate scope with 48 examples reported. rsc.org

The following table summarizes key aspects of tandem cycloaddition reactions for 1,2,4-triazole synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

| Mechanochemical Cycloaddition | Azinium-N-imines, Nitriles | Copper acetate (B1210297), Solvent-free grinding | Environmentally friendly, solvent-free. researchgate.net |

| Formal [3+2] Cycloaddition | N,N-dialkylhydrazones, Nitriles | Chlorinating agent (DCDMH), Lewis acid (BF3·OEt2) | High yields, applicable to various substrates. scribd.com |

| Photochemical [3+2] Cycloaddition | Diazoalkanes, Azodicarboxylates, Nitriles | Blue LEDs, Room temperature | Mild conditions, broad substrate scope. rsc.org |

| Base-mediated [3+2] Cycloaddition | Trifluoroacetohydrazonoyl chlorides, Imidates | Base | Good yields, broad substrate scope, excellent regioselectivity. organic-chemistry.org |

Electrochemical Synthesis Methods for N-substituted 1,2,4-Triazole-5-amines

Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering an alternative to conventional methods that often require harsh reagents and conditions. This approach is applicable to the synthesis of N-substituted 1,2,4-triazole-5-amines.

One electrochemical method involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate in an alcohol solvent. organic-chemistry.orgisres.org This process generates 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org The alcohol serves as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.org

Another electrochemical approach focuses on the intramolecular dehydrogenative C–N cross-coupling reaction. rsc.org This reagent-free method, conducted under mild electrolytic conditions, allows for the efficient synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles from commercially available aldehydes and 2-hydrazinopyridines. rsc.org The protocol is scalable and tolerates a variety of functional groups. rsc.org

Electrochemical methods offer several advantages, including the in-situ generation of reactive species and the avoidance of hazardous reagents, aligning with the principles of green chemistry. researchgate.netresearchgate.net

N-Alkylation Strategies for Introducing the Ethyl Moiety

The introduction of the ethyl group onto the 1H-1,2,4-triazol-5-amine scaffold is a critical step in the synthesis of the target compound. N-alkylation can be achieved through various strategies, with the regioselectivity of the reaction being a key consideration.

Direct N-Ethylation of the Amino Group

Direct N-ethylation of the exocyclic amino group of an aminotriazole can be challenging due to the potential for alkylation at the ring nitrogen atoms. However, specific conditions can favor this transformation. For instance, ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines with alcohols has been achieved, suggesting a potential route for the N-alkylation of aminotriazoles. rsc.org This method proceeds via a borrowing hydrogen/hydrogen autotransfer (BH/HA) strategy and offers a simple and atom-economical protocol. rsc.org

Methodologies for the regioselective N-alkylation of other amino-heterocycles, such as 2-aminobenzothiazoles using benzylic alcohols as alkylating agents, have also been developed and could potentially be adapted. rsc.org

Sequential N-Alkylation Approaches

Sequential N-alkylation involves the protection of certain nitrogen atoms to direct the alkylation to the desired position, followed by deprotection. Alternatively, the triazole ring can be formed from an already N-ethylated precursor.

The alkylation of the 1H-1,2,4-triazole ring itself is highly dependent on the reaction conditions. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol as a base leads to regioselective alkylation at the N1 position. chemicalbook.com In contrast, using aqueous sodium hydroxide with methyl sulfate (B86663) results in a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. capes.gov.br

The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved by heating a 3,5-disubstituted-4H-1,2,4-triazole precursor with an excess of an amine, such as butylamine, to generate the corresponding 4-alkyl derivative. nih.gov

The following table outlines various N-alkylation conditions and their outcomes.

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Outcome |

| 1H-1,2,4-Triazole | Ethyl chloroacetate | Sodium methoxide | Not specified | N1-substituted product. chemicalbook.com |

| 1H-1,2,4-Triazole | Methyl sulfate | Aqueous NaOH | Water | Mixture of 1-methyl and 4-methyl isomers. chemicalbook.com |

| 1H-1,2,4-Triazole | 4-Nitrobenzyl halides | Various | Not specified | 90:10 ratio of 1- and 4-alkylated isomers. capes.gov.br |

| 1H-1,2,4-Triazole | Not specified | DBU | Not specified | High yield of 1-substituted-1,2,4-triazoles. capes.gov.br |

| 2-Amino-3-acylthiophenes | Not specified | Caesium carbonate, Tetrabutylammonium iodide | DMF | N-alkylation under mild conditions. nih.gov |

| 4(5)-Nitro-1,2,3-triazole | Dialkyl sulfates | NaOH | Water/Ethanol | Mixture of N1, N2, and N3 isomers. nih.gov |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses reactive sites that allow for further functionalization, leading to a diverse range of derivatives. The amino group and the nitrogen atoms within the triazole ring are key handles for derivatization.

One common derivatization is the reaction of the amino group to form Schiff bases. For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can be converted to the corresponding Schiff base by reaction with 4-methoxybenzaldehyde. nih.gov These Schiff bases can then undergo further reactions, such as the Mannich reaction, to introduce additional functionalities. nih.gov

The amino group can also react with isatin (B1672199) and its derivatives. For instance, 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have been reacted with isatin to produce a series of isatin-3-imine derivatives. nih.gov

Furthermore, the triazole ring itself can be a part of a larger fused heterocyclic system. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be reacted with diketones or enones to form triazolo[1,5-a]pyrimidine derivatives. researchgate.net

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through two complementary pathways starting from succinic anhydride and aminoguanidine hydrochloride. rsc.org The choice of pathway depends on the nucleophilicity of the amine used. rsc.org

Comprehensive Spectroscopic and Crystallographic Characterization of N Ethyl 1h 1,2,4 Triazol 5 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For N-ethyl-1H-1,2,4-triazol-5-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the N1 position of the triazole ring exhibits a characteristic A2X3 spin system, resulting in a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons are deshielded due to their proximity to the electronegative nitrogen atom of the triazole ring. The proton attached to the C3 carbon of the triazole ring typically appears as a singlet in the aromatic region of the spectrum. The amine (-NH2) protons usually present as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows four distinct signals corresponding to the two carbons of the triazole ring (C3 and C5) and the two carbons of the N-ethyl group (-CH2- and -CH3). The C5 carbon, being directly attached to two nitrogen atoms (N1 and the exocyclic amino group), typically resonates at a lower field (higher ppm) compared to the C3 carbon. The chemical shifts of the ethyl group carbons are found in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (Triazole ring, H3) | ~7.5 - 8.0 | Singlet (s) | N/A |

| NH₂ (Amine) | ~5.5 - 6.5 | Broad Singlet (br s) | N/A |

| N-CH₂-CH₃ (Methylene) | ~3.8 - 4.2 | Quartet (q) | ~7.2 |

| N-CH₂-CH₃ (Methyl) | ~1.2 - 1.4 | Triplet (t) | ~7.2 |

| ¹³C NMR Data | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| C5 (Triazole ring) | ~155 - 160 | ||

| C3 (Triazole ring) | ~145 - 150 | ||

| N-CH₂-CH₃ (Methylene) | ~40 - 45 | ||

| N-CH₂-CH₃ (Methyl) | ~14 - 16 |

Note: The predicted values are based on data from analogous 1,2,4-triazole (B32235) derivatives and may vary depending on the solvent and experimental conditions. rsc.orgrsc.orgurfu.ru

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and adjacency. No other cross-peaks are expected, confirming the isolated nature of the C3-H proton and the NH₂ group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). HSQC would show correlations between the C3 proton and the C3 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon. This allows for the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the methylene protons of the ethyl group and the C3 proton of the triazole ring, providing further evidence for the 1,5-disubstituted pattern.

The 1,2,4-triazole ring system is known for its susceptibility to annular prototropic tautomerism. researchgate.netresearchgate.net For a 3(5)-aminotriazole, three tautomeric forms are theoretically possible: the 5-amino-1H, 3-amino-1H, and 5-amino-4H forms. rsc.org The position of the tautomeric equilibrium is influenced by the nature of substituents, the solvent, and the physical state (solid or solution). researchgate.net

In the case of this compound, the presence of the ethyl group at the N1 position prevents the annular tautomerism involving the N1 and N2 positions. However, the potential for tautomerism between the exocyclic amino group and the ring nitrogens (amino-imino tautomerism) still exists, for instance, with the proton shifting to the N4 position to form an imino tautomer.

NMR spectroscopy is a powerful method to study such tautomeric equilibria in solution. rsc.org If multiple tautomers were present in significant amounts at equilibrium, separate sets of NMR signals for each tautomer would be observed. The absence of additional signal sets in the ¹H and ¹³C NMR spectra under typical conditions strongly suggests that this compound exists predominantly as a single tautomer in solution, which is the 5-amino form. Studies on similar systems have shown that the 5-amino tautomer is generally the more stable form. rsc.orgnih.gov

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethyl group and the triazole ring are found just above and below 3000 cm⁻¹, respectively. ijbr.com.pk The triazole ring itself gives rise to several characteristic stretching and bending vibrations, including C=N and N=N stretching in the 1500-1650 cm⁻¹ region and ring bending modes at lower wavenumbers. researchgate.net

Raman spectroscopy provides complementary information. While N-H and C-H stretching bands are also visible, the symmetric vibrations of the triazole ring often produce strong Raman signals, making it a useful technique for studying the heterocyclic core. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic/Ring) | 3050 - 3150 | Triazole C-H |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Ethyl Group (-CH₂, -CH₃) |

| C=N / N=N Stretch | 1500 - 1650 | Triazole Ring |

| N-H Bend | 1580 - 1650 | Primary Amine (-NH₂) |

| C-H Bend | 1370 - 1470 | Ethyl Group (-CH₂, -CH₃) |

| C-N Stretch | 1250 - 1350 | Amine and Ring |

Note: Based on general spectroscopic data for aminotriazoles and N-ethylated triazoles. researchgate.netijbr.com.pk

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under ionization.

Under Electron Ionization (EI) conditions, this compound (C₄H₈N₄) is expected to show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 112, corresponding to its monoisotopic mass. nist.govnist.gov High-Resolution Mass Spectrometry (HR-EI-MS) can confirm the elemental composition of this ion as C₄H₈N₄ by providing a highly accurate mass measurement. ijbr.com.pkijbr.com.pk

The fragmentation pattern in EI-MS provides further structural confirmation. A characteristic fragmentation pathway for N-alkylated azoles involves the loss of an alkene via a McLafferty-type rearrangement or related hydrogen transfer process. For this compound, the loss of ethene (C₂H₄, 28 Da) from the molecular ion is a documented fragmentation pathway. nist.gov This leads to a prominent fragment ion at m/z 84 (C₂H₄N₄⁺˙), which corresponds to the 1H-1,2,4-triazol-5-amine radical cation. Further fragmentation of the triazole ring can also occur.

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion Formula | Identity/Origin | Appearance Energy (eV) |

|---|---|---|---|

| 112 | [C₄H₈N₄]⁺˙ | Molecular Ion (M⁺˙) | ~8.5 |

| 84 | [C₂H₄N₄]⁺˙ | [M - C₂H₄]⁺˙ (Loss of ethene) | ~10.0 |

Data sourced from NIST Chemistry WebBook. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS, LC/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and elucidating the structure of heterocyclic compounds through controlled fragmentation. For this compound, analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular formula (C₄H₈N₄).

The fragmentation patterns of protonated 1,2,4-triazole derivatives are influenced by the nature and position of their substituents. nih.govnih.gov Common fragmentation pathways for related amino-triazoles involve cleavage within the heterocyclic ring or at the substituent bonds. nih.gov For the protonated molecule of this compound, characteristic fragmentation could include:

Loss of the ethyl group: A neutral loss of ethene (C₂H₄, 28 Da) or an ethyl radical (C₂H₅, 29 Da).

Ring Cleavage: Fission of the triazole ring, often initiated by the loss of a stable neutral molecule like nitrogen (N₂). nih.gov This is a primary fragmentation process for many 1,2,3-thiadiazoles, which can show similar behavior to triazoles under ESI-MS conditions. nih.gov

Loss of Amines: Sequential loss involving the amine group and parts of the ring structure is also a plausible pathway, as seen in analogous aromatic cyclohexanone amine derivatives. nih.gov

The precise fragmentation pattern provides a structural fingerprint that can be used to identify the compound in complex mixtures when coupled with liquid chromatography (LC/MS). nih.gov High-resolution mass spectrometry (HRMS) would further allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The 1,2,4-triazole ring system in this compound contains a combination of π-bonds and nitrogen atoms with non-bonding (n) electron pairs, making it a chromophore. uzh.ch Consequently, its UV-Vis spectrum is expected to be characterized by π → π* and n → π* electronic transitions. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands, often in the shorter wavelength region of the UV spectrum. uzh.ch

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy, occur at longer wavelengths, and are generally of lower intensity compared to π → π* transitions. uzh.ch

Studies on analogous 4,5-disubstituted-1,2,4-triazoline-3-thiones have shown characteristic absorption maxima in the range of 255-292 nm in neutral aqueous media, which are attributed to electronic transitions within the 1,2,4-triazole ring. researchgate.net Similarly, carbazole derivatives containing a 1,2,4-triazole moiety exhibit absorption bands that are sensitive to solvent polarity, indicating the influence of the chemical environment on the electronic transitions. researchgate.net For this compound, characteristic absorption bands are expected in the UV region, reflecting the specific electronic environment of its substituted triazole ring.

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular geometry, conformation, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related 1,2,4-triazole-amine derivatives allows for a robust prediction of its structural characteristics.

The molecular geometry of this compound would be defined by the bond lengths, bond angles, and torsion angles of its constituent atoms. The 1,2,4-triazole ring is expected to be essentially planar. nih.govresearchgate.net The bond lengths within the ring are indicative of partial electron delocalization. In related structures like 1H-1,2,4-triazole-3,5-diamine, the C-N bond lengths within the ring range from 1.3185 Å to 1.3797 Å, while the N-N bond is approximately 1.3943 Å. nih.gov The exocyclic C-N bond connecting the amino group to the ring is expected to have some double bond character, as seen in 3-phenyl-1H-1,2,4-triazol-5-amine where the C8—N4 bond is 1.337 Å, suggesting π-electron delocalization of the amino group with the triazole nucleus. researchgate.net The geometry around the ethyl group's carbon atoms would be tetrahedral.

Table 1: Representative Bond Parameters in Substituted 1,2,4-Triazole Rings Data inferred from closely related structures.

| Parameter | Bond Type | Typical Length (Å) / Angle (°) | Source Analogue(s) |

| Bond Length | C-N (ring) | 1.31 - 1.38 | 1H-1,2,4-triazole-3,5-diamine nih.gov |

| Bond Length | N-N (ring) | ~1.39 | 1H-1,2,4-triazole-3,5-diamine nih.gov |

| Bond Length | C-N (exocyclic amine) | ~1.34 | 3-Phenyl-1H-1,2,4-triazol-5-amine researchgate.net |

| Dihedral Angle | Substituent-Ring | Variable | 3-Phenyl-1H-1,2,4-triazol-5-amine researchgate.net |

In addition to hydrogen bonding, π-π stacking interactions between the triazole rings of adjacent molecules may also contribute to the stability of the crystal lattice, especially if the planar rings can adopt a parallel or near-parallel arrangement. mdpi.com The interplay between strong hydrogen bonds and weaker interactions like van der Waals forces involving the ethyl groups will define the final, most thermodynamically stable crystal packing arrangement.

In the solid state, the molecule will adopt a specific, low-energy conformation. A key conformational feature would be the torsion angle describing the orientation of the ethyl group relative to the plane of the triazole ring. The specific conformation is determined by a balance of intramolecular steric effects and the optimization of intermolecular packing forces, particularly hydrogen bonding. In the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, the phenyl ring is nearly coplanar with the triazole ring, with a small dihedral angle of 2.3°. researchgate.net For the less bulky ethyl group in this compound, some rotational freedom would exist, but a specific conformation would be "locked in" within the crystal lattice to maximize packing efficiency and intermolecular bonding. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon for organic molecules capable of forming strong directional interactions like hydrogen bonds. Different arrangements of hydrogen-bonding networks can lead to different crystal packing and, thus, different polymorphs with distinct physical properties. While no specific polymorphs of this compound are reported in the provided literature, its potential for polymorphism is significant.

Furthermore, the compound may form solvates, where solvent molecules are incorporated into the crystal lattice. The formation of a hydrated crystal form of N-[(E)-(4-hydroxyphenyl)methylidene]-1H-1,2,4-triazol-3-amine and other triazole solvates has been documented. nih.govmdpi.com The ability of the triazole and amine nitrogens to act as hydrogen bond acceptors makes the formation of solvates with protic solvents like water or alcohols a distinct possibility during crystallization. nih.govmdpi.com

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions.

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed Hirshfeld surface analysis on the compound this compound. This analytical technique is contingent upon the availability of a determined crystal structure, from which a Crystallographic Information File (CIF) is generated. This file contains the precise atomic coordinates and cell parameters of the compound in its crystalline state, which is the essential input for the software used to calculate and visualize Hirshfeld surfaces and generate fingerprint plots.

While the principles of Hirshfeld surface analysis are well-established for visualizing and quantifying intermolecular interactions within crystals, the absence of a published crystal structure for this compound precludes the generation of specific data, such as dnorm maps, 2D fingerprint plots, and the percentage contributions of different intermolecular contacts (e.g., H···H, N···H, C···H).

For related triazole derivatives that have been studied, Hirshfeld surface analysis has proven to be a valuable tool. These studies typically reveal the predominant role of hydrogen bonding and other weak interactions in the crystal packing. For instance, in many amino-triazole structures, N–H···N hydrogen bonds are significant contributors to the supramolecular architecture. The analysis further quantifies the contributions of various other contacts, providing a detailed understanding of the forces governing the crystal structure's stability.

Should the crystal structure of this compound be determined and published in the future, a Hirshfeld surface analysis could be performed. This would involve:

Generation of the Hirshfeld Surface: Using the CIF data, a surface is generated around the molecule, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Mapping of Properties: Properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are mapped onto this surface. Red spots on a dnorm map would indicate close intermolecular contacts, often corresponding to hydrogen bonds.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting di against de. The distribution and shape of the points on the plot provide a quantitative summary of the different types of interactions. Spikes in the plot, for example, are characteristic of specific interactions like hydrogen bonds.

Without the foundational crystallographic data for this compound, any discussion of its specific intermolecular interactions as determined by Hirshfeld surface analysis would be purely speculative.

Computational and Theoretical Investigations on N Ethyl 1h 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of heterocyclic compounds like N-ethyl-1H-1,2,4-triazol-5-amine. By using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p) or cc-PVDZ), researchers can accurately model the molecule's electronic behavior. researchgate.netirjweb.comresearchgate.net These calculations are fundamental to understanding the molecule's frontier molecular orbitals, reactivity, and other key properties. nih.gov

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's electronic properties and chemical reactivity. edu.krd The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level signifies the ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger energy gap generally implies greater stability and lower chemical reactivity. edu.krdresearchgate.net

For substituted 1,2,4-triazole (B32235) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is a key indicator of the molecule's stability. irjweb.com For instance, studies on similar triazine derivatives have reported energy gaps around 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com In other related hydrazone scaffolds containing a triazole ring, the energy gap was calculated to be 3.42 eV, indicating moderate stability and reactivity. researchgate.net The introduction of different substituent groups can significantly alter this gap; strong electron-withdrawing groups have been shown to reduce the gap, thereby increasing reactivity. researchgate.net For this compound, the distribution of charge densities in the HOMO is expected to be concentrated around the electron-rich amine and triazole ring. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Triazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Triazole-Hydrazone Scaffold (TCAH1) | Not specified | Not specified | 3.42 | researchgate.net |

| (E)-3-(2-chlorophenyl)-5-(...)-4H-1,2,4-triazole (3A) | Not specified | Not specified | 3.019 | researchgate.net |

Note: Data is for structurally related compounds and provides an approximation of expected values for this compound.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). irjweb.comresearchgate.net

Chemical Hardness (η) measures the resistance to change in electron distribution. A higher hardness value indicates greater stability and lower reactivity. irjweb.comresearchgate.net

Chemical Softness (σ) is the reciprocal of hardness and indicates how easily the molecule will undergo electronic changes. researchgate.net

Electronegativity (χ) describes the power of an atom in a molecule to attract electrons to itself. researchgate.net

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. researchgate.netresearchgate.net

For a related triazine derivative, the chemical hardness was calculated to be 2.2435 eV, which is considered relatively high, suggesting good stability. irjweb.com Similarly, studies on other triazole hybrids have shown that compounds with high global hardness and electrophilicity indices exhibit significant structural integrity and strong electrophilic character, which can be crucial for their intended interactions. researchgate.net These descriptors collectively suggest that this compound likely possesses moderate hardness and electrophilicity, indicative of a stable yet reactive molecule. researchgate.net

Table 2: Calculated Chemical Reactivity Descriptors for Related Triazole Derivatives

| Descriptor | N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com | (E)-3-(2-chlorophenyl)-5-(...)-4H-1,2,4-triazole (3A) researchgate.net |

|---|---|---|

| Chemical Hardness (η) (eV) | 2.2435 | High value (not specified) |

| Electronegativity (χ) (eV) | Not specified | 4.531 |

Note: These values provide insight into the expected reactivity profile of this compound.

Beyond reactivity descriptors, quantum chemical calculations can predict a range of molecular properties. These include the molecular electrostatic potential (MEP), dipole moment, and Mulliken charge distribution. researchgate.netnih.gov The MEP map is particularly useful as it visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 1,2,4-triazole derivatives, the MEP typically shows negative potential around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack. researchgate.net

Tautomeric Equilibria and Stability Assessment

The 1,2,4-triazole ring can exist in different tautomeric forms. chemicalbook.comnih.gov The parent compound exists in two primary forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.gov Studies have shown that the 1H tautomer is generally more stable. nih.gov For this compound, the ethyl group is fixed at the N1 position, which prevents tautomerization involving this specific nitrogen. However, the exocyclic amine group at position 5 can participate in amino-imino tautomerism with the adjacent ring nitrogen.

Theoretical calculations are essential for determining the relative energies and therefore the stability of these possible tautomers. By comparing the calculated ground-state energies, researchers can predict the dominant tautomeric form in different environments. For the broader class of 1,2,4-triazoles, computational studies have been instrumental in resolving the structures of different tautomers and conformers. ufv.br

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible ethyl group attached to the triazole ring means that this compound can adopt multiple conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating the single bonds, particularly the C-C and N-C bonds of the ethyl group. This analysis helps to identify the most stable, low-energy conformations of the molecule.

DFT calculations can be used to determine the relative energies of different conformers. For example, studies on cobalt porphyrins with attached groups have used DFT to validate saddle-shaped conformations. acs.org A similar approach can identify the preferred spatial arrangement of the ethyl group relative to the plane of the triazole ring in this compound, which is crucial for understanding its interactions with other molecules.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While often used to investigate the interaction of a molecule with a larger system, such as a protein, MD can also provide insights into the conformational flexibility of an individual molecule in solution. mdpi.com

Analysis of Intermolecular Interaction Energies within Crystal Structures

A comprehensive analysis of the intermolecular interaction energies within the crystal structure of this compound is crucial for understanding its solid-state behavior, including its packing efficiency, stability, and physical properties. Such investigations are typically carried out using advanced computational chemistry techniques, such as Hirshfeld surface analysis and quantum mechanical calculations.

In a hypothetical crystal structure of this compound, it is anticipated that N-H···N hydrogen bonds would be a dominant feature, linking the amino group of one molecule to the nitrogen atoms of the triazole ring of a neighboring molecule. The ethyl group would likely participate in weaker van der Waals interactions and potentially C-H···N or C-H···π interactions.

To provide a concrete analysis, experimental determination of the crystal structure via single-crystal X-ray diffraction would be the first necessary step. Following this, computational methods could be employed to calculate the energies associated with the observed intermolecular interactions. A typical breakdown of these interaction energies, as might be determined for a similar molecule, is presented in the hypothetical data table below.

Table 1: Hypothetical Intermolecular Interaction Analysis for Crystalline this compound

| Interaction Type | Donor-Acceptor Distance (Å) (Typical Range) | Energy (kJ/mol) (Estimated) | Percentage Contribution (Hypothetical) |

| N-H···N | 2.8 - 3.2 | -20 to -40 | 40 - 50% |

| C-H···N | 3.2 - 3.6 | -5 to -15 | 15 - 25% |

| H···H | > 2.4 | -1 to -5 | 20 - 30% |

| π···π stacking | 3.3 - 3.8 | -5 to -10 | 5 - 10% |

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of data that would be generated from a computational analysis of the crystal structure of this compound. The actual values would be dependent on the experimentally determined crystal packing.

The detailed research findings from such an analysis would elucidate the specific motifs and networks of non-covalent interactions that stabilize the three-dimensional architecture of the crystal. This understanding is fundamental for crystal engineering, polymorph prediction, and for correlating the solid-state structure with the material's bulk properties.

Chemical Reactivity and Reaction Mechanisms of N Ethyl 1h 1,2,4 Triazol 5 Amine

Electrophilic and Nucleophilic Reactions of the Triazole Ring

The 1,2,4-triazole (B32235) ring in N-ethyl-1H-1,2,4-triazol-5-amine exhibits distinct sites for electrophilic and nucleophilic attack. The ring nitrogens, particularly N4, are electron-rich and serve as the primary sites for electrophilic substitution. Conversely, the ring carbon atoms (C3 and C5) are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack, although this is less common than reactions involving the substituents.

Electrophilic Reactions:

Protonation: The triazole ring is weakly basic and can be protonated by strong acids. The N4 position is typically the most favorable site for protonation.

Alkylation: Alkylation of the triazole ring is a common reaction. While the target compound is already N1-ethylated, further alkylation could potentially occur at the N2 or N4 positions under specific conditions. Studies on the parent 1H-1,2,4-triazole show that alkylation can yield a mixture of N1 and N4 substituted products, with the ratio often depending on the reaction conditions such as the base and solvent used. researchgate.net The presence of the N-ethyl group and the 5-amino group on the target molecule will sterically and electronically influence the regioselectivity of any subsequent alkylation.

Nucleophilic Reactions: The carbon atoms of the 1,2,4-triazole ring are inherently electron-deficient and can be targets for potent nucleophiles. However, reactions involving the exocyclic amino group are generally more facile. In some cases, a nucleophilic opening of the triazole ring can occur, especially under harsh conditions or when the ring is activated by certain substituents, leading to ring transformation or degradation. rsc.org

Reactions Involving the Exocyclic Amino Group and its N-Ethyl Moiety

Acylation: The exocyclic amino group can be readily acylated by reacting with acyl chlorides or anhydrides. This reaction is often regioselective for the amino group over the ring nitrogens. However, the possibility of acylation at the ring nitrogens (N2 or N4) exists, and the product distribution can be influenced by reaction conditions. researchgate.net For instance, the acylation of related 3-aryl-1,2,4-triazol-5-amines has been studied, demonstrating that while acylation of the exocyclic amine is possible, careful control of conditions is needed to achieve selectivity.

Condensation Reactions: The primary amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines) or, in some cases, stable hemiaminals. mdpi.com The reaction of 4-amino-1,2,4-triazoles with various benzaldehydes has been shown to yield these products, with the outcome often dependent on the solvent and the electronic nature of the aldehyde. mdpi.com

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward route to the corresponding N-triazolyl ureas and thioureas. These reactions proceed via nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

Alkylation of the Amino Group: While alkylation on the ring nitrogens is more common, direct alkylation of the exocyclic amino group can be achieved under specific conditions, leading to secondary or tertiary amines. However, this often requires careful selection of reagents and reaction parameters to avoid competing alkylation at the triazole ring nitrogens. wikipedia.org

The N-ethyl group itself is largely unreactive under typical synthetic transformations. Its primary role is to modify the solubility and electronic properties of the molecule compared to the unsubstituted parent amine.

Cyclization Reactions and Fused Heterocycle Formation

A significant aspect of the reactivity of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The exocyclic amino group, in conjunction with an adjacent ring nitrogen, provides the necessary functionality for cyclocondensation reactions with bifunctional electrophiles. The most prominent examples involve the formation of triazolo[1,5-a]pyrimidines. nih.govnih.gov

These reactions typically involve the condensation of the 5-aminotriazole with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or their synthetic equivalents. The general mechanism involves an initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers of the reaction partner, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system. nih.gov

Below is a table summarizing representative cyclization reactions leading to fused heterocycles from 5-amino-1,2,4-triazole derivatives.

| Reactant 1 (Aminotriazole derivative) | Reactant 2 (Cyclizing Agent) | Conditions | Fused Heterocycle Product | Ref. |

| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Heating in solvent (e.g., ethanol (B145695), acetic acid) | 1,2,4-Triazolo[1,5-a]pyrimidines | nih.gov |

| 3-Amino-1,2,4-triazole | α,β-Unsaturated ketones (e.g., chalcones) | Various, often with a catalyst | 1,2,4-Triazolo[1,5-a]pyrimidines | nih.gov |

| N-Guanidinosuccinimide (derived from aminoguanidine) | Aliphatic amines | Microwave irradiation | 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides (involving triazole ring recyclization) | rsc.org |

| Amino acids (as precursors to acyl hydrazines) | Carboxylic acids | Multi-step sequence (amide coupling, dehydration, cyclization) | Bicyclic rsc.orgnih.govfrontiersin.org-triazoles (e.g., pyrrolo[2,1-c] rsc.orgnih.govfrontiersin.orgtriazole) | acs.org |

| 4-Amino-3-mercapto-1,2,4-triazole derivatives | dl-Malic acid, alkylating agents | Microwave irradiation | Fused 1,2,4-triazole derivatives | researchgate.net |

These methodologies allow for the construction of a diverse range of fused systems with significant applications, particularly in medicinal chemistry, by leveraging the inherent reactivity of the aminotriazole core. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions of this compound and related compounds have been the subject of detailed study to understand regioselectivity and reaction outcomes.

Mechanism of Triazolo[1,5-a]pyrimidine Formation: The formation of the triazolo[1,5-a]pyrimidine ring system from a 5-aminotriazole and a 1,3-dicarbonyl compound is a well-established cyclocondensation reaction. The proposed mechanism proceeds through several steps:

Initial Nucleophilic Attack: The exocyclic 5-amino group acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

Dehydration: The hemiaminal readily loses a molecule of water to form a vinylogous amide (an enaminone).

Intramolecular Cyclization: The N4 atom of the triazole ring then performs a nucleophilic attack on the second carbonyl carbon. This intramolecular step forms a bicyclic intermediate.

Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic triazolo[1,5-a]pyrimidine ring system. The regioselectivity of the final product, especially with unsymmetrical 1,3-dicarbonyls, is governed by the relative electrophilicity of the two carbonyl groups and steric factors.

Mechanism of Acylation: The acylation of 5-aminotriazoles can potentially occur at multiple nucleophilic sites: the exocyclic amino group, N2, and N4. Theoretical and experimental studies on related aminotriazoles suggest that the exocyclic amino group is often the most nucleophilic site, leading to N-acylation as the major product under kinetically controlled conditions. researchgate.net However, the N4 position is also a viable site for attack, and its probability can increase with the use of harder electrophiles. The formation of different isomers is possible, and their relative stability (thermodynamic control) versus the rate of their formation (kinetic control) can dictate the final product distribution.

Dimroth Rearrangement: An alternative mechanistic pathway to certain fused triazole systems is the Dimroth rearrangement. For example, 1,2,4-triazolo[4,3-a]pyrimidines, formed from the reaction of hydrazinylpyrimidines, can rearrange under acidic or thermal conditions to the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomers. nih.gov This involves a ring-opening of the pyrimidine, followed by rotation and re-cyclization to form the thermodynamically favored fused system.

Coordination Chemistry and Supramolecular Assembly of N Ethyl 1h 1,2,4 Triazol 5 Amine

N-ethyl-1H-1,2,4-triazol-5-amine as a Ligand in Metal Complexes

The 1,2,4-triazole (B32235) ring system is renowned for its capacity to act as a ligand, coordinating to metal centers through its nitrogen atoms. researchgate.net The presence of the exocyclic amino group and the specific substitution pattern in this compound suggests it can engage in several coordination modes.

Based on related structures, this compound can be expected to function as a monodentate ligand, coordinating to a metal center through one of its available nitrogen atoms. In many 1,2,4-triazole derivatives, coordination occurs via the N1 or N2 atoms of the triazole ring. researchgate.net However, the ethyl group at the N1 position in this compound sterically blocks this site, making the N2 and N4 atoms the most probable coordination sites.

Furthermore, the molecule possesses the potential for polydentate coordination. The exocyclic amino group (-NH2) introduces an additional donor site. It is plausible that the ligand could act as a bidentate chelating agent, coordinating to a single metal center through a triazole nitrogen (likely N4) and the nitrogen of the amino group, forming a stable five-membered ring. This chelating behavior is common for ligands with similar arrangements. For instance, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been shown to coordinate to metal ions like Zn(II) and Mn(II) in a bidentate fashion using a triazole nitrogen and an adjacent carboxylate oxygen. mdpi.com

A hallmark of 1,2,4-triazole derivatives is their exceptional ability to act as bridging ligands, linking two or more metal centers to form polynuclear complexes. researchgate.netethz.ch This is typically achieved through the N1 and N2 atoms of the triazole ring, which are ideally positioned to bridge metal ions. Although the N1 position in this compound is substituted, the N2 and N4 atoms can still facilitate the formation of bridged structures. This N2,N4-bridging mode is a well-documented feature in 1,2,4-triazole chemistry, leading to the assembly of di-, oligo-, and polynuclear metal compounds. researchgate.netethz.ch The formation of such polynuclear structures is influenced by factors like the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. researchgate.net For example, 4-amino-4H-1,2,4-triazole acts as a bridging ligand in a two-dimensional coordination polymer with silver(I). mdpi.com

The ability to function as a multidentate or bridging ligand makes this compound a potential candidate for constructing higher-dimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). The combination of the bridging triazole core and the hydrogen-bonding capability of the amino group can direct the self-assembly of extended networks.

The use of functionalized triazoles in MOF synthesis is a growing area of research. mdpi.com Ligands containing triazole rings are valued for creating robust frameworks with interesting properties, such as porosity for gas adsorption or catalytic activity. mdpi.comnih.gov For instance, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been used to create 1D and 2D coordination polymers with Cd(II) and Mn(II). mdpi.com Similarly, a ligand featuring a 1,2,4-triazole ring and carboxylic acid groups was used to synthesize 3D lanthanide-based MOFs with photocatalytic properties. researchgate.net The amino group on this compound could serve as a functional site within the pores of a resulting MOF, potentially enhancing selectivity for CO2 capture, a strategy observed in other amine-functionalized MOFs. nih.gov

Supramolecular Chemistry and Non-Covalent Interactions

Beyond its coordination to metal ions, this compound is expected to participate in a rich variety of non-covalent interactions, which are crucial in directing its self-assembly and crystal packing.

The this compound molecule contains multiple hydrogen bond donors (the -NH2 group and the triazole N-H) and acceptors (the triazole nitrogen atoms). This makes it highly capable of forming extensive hydrogen bonding networks. The formation of N-H···N hydrogen bonds is a dominant feature in the crystal structures of many related amino-triazoles, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.govresearchgate.net

In the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, for example, molecules are linked into a two-dimensional network by N-H···N hydrogen bonds. The study of fluorinated 1,2,3-triazole derivatives also highlights the prevalence of N-H···O and N-H···N hydrogen bonds in building supramolecular motifs. rsc.org These interactions are fundamental to the process of molecular self-assembly, dictating the final solid-state structure.

Table 1: Examples of Hydrogen Bonding in Related Triazole Compounds

| Compound | Hydrogen Bond Type | Interaction Details | Resulting Motif | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione | N—H···N and N—H···S | Links adjacent molecules | 1D Chains | nih.gov |

| N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide | N—H···N and N—H···O | Connects adjacent molecules | 1D Chains | nih.gov |

| 4-amino-3-methyl-5-(p-tolyl)-1,2,4-triazole | N—H···N | Links molecules via amino NH2 and triazole N | 3D Network | researchgate.net |

The aromatic 1,2,4-triazole ring is capable of participating in π–π stacking interactions. These interactions, though weaker than hydrogen bonds, play a significant role in the stabilization of crystal structures. In many heterocyclic compounds, parallel or offset arrangements of aromatic rings are observed, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govnih.gov

Table 2: π-Interaction Data from Related Triazole Structures

| Compound | Interaction Type | Geometric Parameters | Reference |

|---|---|---|---|

| 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione | π–π stacking | Centroid-centroid distance = 3.740 Å | nih.gov |

| N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide | π–π stacking | Centroid-centroid distance = 3.5842 Å | nih.gov |

| 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione | π–π stacking | Perpendicular distance between rings = 3.482 Å | nih.gov |

Applications of N Ethyl 1h 1,2,4 Triazol 5 Amine in Advanced Chemical Systems

Role as a Synthetic Building Block for Complex Organic Architectures

The presence of a primary amine and the nitrogen-rich triazole ring system endows N-ethyl-1H-1,2,4-triazol-5-amine with a rich and diverse reactivity. This makes it an ideal starting material for the construction of more elaborate molecular frameworks, particularly novel heterocyclic scaffolds.

Precursor for Novel Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The amino group can readily participate in condensation reactions with 1,3-dielectrophilic compounds, leading to the formation of new ring systems. A prominent example is the synthesis of triazolopyrimidines, a class of compounds with recognized biological activities. researchgate.netnih.gov

The general reaction involves the condensation of a 5-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent. For instance, the reaction of 1H-1,2,4-triazol-5-amine with sodium (E)-(2-oxocycloalkylidene)methanolate derivatives has been shown to produce cyclopenta[e] researchgate.netnih.goveurjchem.comtriazolo[1,5-a]pyrimidine, among other similar fused systems. eurjchem.com This reactivity is directly applicable to this compound, where the ethyl group at the N1 position would be retained in the final product.

Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic structures. A one-pot, three-component synthesis of researchgate.netnih.goveurjchem.comtriazolo[4,3-a]pyrimidine derivatives has been developed using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov This methodology can be adapted for this compound to generate a library of novel triazolopyrimidine derivatives with diverse substituents. The general synthetic strategies are summarized in the table below.

| Starting Materials | Reagents | Product Class |

| This compound | β-Diketones, β-Ketoesters | researchgate.netnih.goveurjchem.comTriazolo[1,5-a]pyrimidines |

| This compound, Aromatic Aldehydes | Ethyl Acetoacetate | researchgate.netnih.goveurjchem.comTriazolo[4,3-a]pyrimidines |

The synthesis of such fused heterocycles is of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids. nih.gov This makes them attractive candidates for investigation in various areas of chemical biology and drug discovery.

Integration into Polymer Architectures

While specific examples of the integration of this compound into polymer backbones are not extensively documented in the reviewed literature, its bifunctional nature suggests its potential as a monomer in polymerization reactions. The primary amino group can be utilized for the formation of amide, imine, or other linkages, while the triazole ring can be incorporated as a pendant group or part of the main chain.

The incorporation of triazole rings into polymer structures is known to enhance thermal stability, and the polar nature of the triazole can influence the solubility and mechanical properties of the resulting polymer. The ethyl group on the triazole ring could further modulate these properties by increasing the solubility in organic solvents.

Contributions to Materials Science (as molecular components)

The unique electronic properties of the 1,2,4-triazole (B32235) ring, characterized by its electron-deficient nature, make it an attractive component for materials with specific electronic functions. While direct applications of this compound in materials science are emerging, the broader family of triazole derivatives has shown considerable promise.

Component in Electron Transport Materials

The electron-deficient character of the 1,2,4-triazole ring suggests its potential use in electron transport materials. In organic electronic devices, such as organic light-emitting diodes (OLEDs), materials that can efficiently transport electrons from the cathode to the emissive layer are crucial for device performance. The triazole core can facilitate this process due to its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level.

Role in Hole-Blocking Layers in Optoelectronic Devices

Conversely, the electron-deficient nature of the triazole ring can also be exploited in hole-blocking layers within optoelectronic devices. These layers are designed to confine holes to the emissive layer, preventing them from reaching the cathode and thus improving the efficiency of electron-hole recombination and light emission. The high ionization potential of triazole-containing compounds makes them suitable for this purpose.

Use in Organic Photovoltaic Cells (as a molecular component)

In the realm of organic photovoltaics (OPVs), triazole derivatives have been investigated as components of the active layer or as interfacial materials. The ability of the triazole ring to influence the energy levels (HOMO and LUMO) of a molecule is a key attribute. By incorporating this compound or its derivatives into the design of donor or acceptor materials, it may be possible to tune the electronic properties to optimize the performance of organic solar cells. While specific studies on this compound in OPVs are not prominent, a patent has described the use of 1-ethyl-3,5-di(4-pyrimidyl)-1,2,4-triazole, a related derivative, highlighting the interest in such structures for these applications. google.com

Application in Data Storage Devices (as a molecular component)

The exploration of novel molecular components for advanced data storage devices is a significant area of research in materials science and nanotechnology. The fundamental concept involves utilizing molecules that can exist in two or more stable or semi-stable states, which can be reversibly switched by external stimuli such as light or an electric field. These states can represent the binary "0" and "1" of digital data, enabling information storage at the molecular level.

Triazole derivatives, a class of heterocyclic compounds, have garnered interest in materials science due to their unique electronic and structural properties. nih.govmdpi.comnih.gov In theory, specific triazole compounds could be designed to exhibit bistability, making them potential candidates for molecular memory or molecular switches. rsc.org Properties relevant to data storage applications include photochromism (a reversible change in color upon exposure to light), and specific electrochemical behaviors (such as stable redox states). acs.orgrsc.org

However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the application of This compound as a molecular component in data storage devices. Searches for the electronic, photochromic, or electrochemical properties of this particular compound that would be prerequisite for such applications have not yielded any specific findings.

Consequently, there are no available research findings or data to present regarding the performance, properties, or potential of this compound in the context of data storage. The scientific community has, to date, not published studies on this specific application.

Research Findings

Detailed research findings on the application of this compound in data storage are not available in published scientific literature.

Interactive Data Table

As no research data exists for the application of this compound in data storage devices, a data table cannot be generated.

Future Research Directions and Emerging Paradigms for N Ethyl 1h 1,2,4 Triazol 5 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-ethyl-1H-1,2,4-triazol-5-amine and its derivatives is an area ripe for innovation, with a strong emphasis on green and sustainable practices. Future research will likely pivot from traditional synthetic routes towards more efficient and environmentally benign methodologies.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions in the synthesis of various 1,2,4-triazole (B32235) derivatives. nih.govscielo.org.zamdpi.comresearchgate.net For the synthesis of this compound, a hypothetical microwave-assisted approach could involve the direct condensation of an ethyl-substituted aminoguanidine (B1677879) derivative with a suitable carboxylic acid or its derivative, as outlined in Table 1.

Flow chemistry represents another significant frontier. acs.orgresearchgate.netrsc.org Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability. The high-throughput synthesis of 1,2,4-triazole libraries has been successfully demonstrated using flow reactors, a strategy that could be adapted for the optimized production of this compound and its analogues. researchgate.net

Furthermore, the principles of green chemistry , such as the use of water as a solvent, biodegradable catalysts like lemon juice, and atom-economical reaction designs, will be central to future synthetic strategies. nih.govresearchgate.netscispace.com The development of one-pot multicomponent reactions, where multiple synthetic steps are carried out in a single flask, will also be a key focus to improve efficiency and reduce waste. isres.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) | Flow Chemistry (Hypothetical) |

| Reaction Time | Several hours | Minutes | Seconds to minutes |

| Energy Consumption | High | Low | Moderate |

| Solvent Usage | Often requires high-boiling, toxic solvents | Minimal or solvent-free | Reduced solvent volume |

| Yield | Moderate to good | Good to excellent | Excellent |

| Scalability | Challenging | Moderate | Excellent |

| Safety | Standard | Enhanced (contained system) | Superior (small reaction volumes) |

Table 1: A Comparative Overview of Synthetic Methodologies for this compound. This table presents a hypothetical comparison to illustrate the potential advantages of emerging technologies over traditional methods.

Exploration of Unconventional Reactivity Pathways

Beyond established synthetic routes, the exploration of unconventional reactivity pathways for this compound will be crucial for accessing novel chemical space and functionalities.

C-H activation is a powerful tool for the direct functionalization of heterocyclic cores, and its application to 1,2,4-triazoles is an emerging area of research. nih.gov Future studies could focus on the selective C-H activation of the triazole ring or the ethyl substituent of this compound, allowing for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials.